(3-Hexanoyloxy-2-hydroxypropyl) hexanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(3-Hexanoyloxy-2-hydroxypropyl) hexanoate, also known as dicaproin, is an ester compound formed by the esterification of hexanoic acid with glycerol. It is a diester of glycerol and hexanoic acid, and it is commonly used in various industrial and research applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (3-Hexanoyloxy-2-hydroxypropyl) hexanoate typically involves the esterification of glycerol with hexanoic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove water formed during the reaction, which drives the equilibrium towards the formation of the ester.

Industrial Production Methods

In industrial settings, the production of this compound can be achieved through a continuous esterification process. This involves the use of a packed bed reactor where glycerol and hexanoic acid are continuously fed into the reactor, and the ester product is continuously removed. The reaction is typically carried out at elevated temperatures and pressures to increase the reaction rate and yield.

Análisis De Reacciones Químicas

Types of Reactions

(3-Hexanoyloxy-2-hydroxypropyl) hexanoate can undergo various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield glycerol and hexanoic acid.

Transesterification: The ester can react with another alcohol in the presence of a catalyst to form a different ester and glycerol.

Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Transesterification: Alcohol and a catalyst such as sodium methoxide or sulfuric acid.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

Hydrolysis: Glycerol and hexanoic acid.

Transesterification: A different ester and glycerol.

Oxidation: Various oxidation products depending on the specific conditions.

Aplicaciones Científicas De Investigación

(3-Hexanoyloxy-2-hydroxypropyl) hexanoate has several applications in scientific research, including:

Chemistry: Used as a model compound for studying esterification and transesterification reactions.

Biology: Investigated for its potential as a lipid-based drug delivery system due to its biocompatibility and ability to form stable emulsions.

Medicine: Explored for its use in the formulation of lipid-based pharmaceuticals and nutraceuticals.

Industry: Utilized in the production of biodegradable plastics and as a plasticizer in polymer formulations.

Mecanismo De Acción

The mechanism of action of (3-Hexanoyloxy-2-hydroxypropyl) hexanoate involves its interaction with biological membranes and enzymes. As a lipid-based compound, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. It can also serve as a substrate for lipase enzymes, which hydrolyze the ester bond to release glycerol and hexanoic acid.

Comparación Con Compuestos Similares

Similar Compounds

(2-Hexanoyloxy-3-hydroxypropyl) hexanoate: Another diester of glycerol and hexanoic acid with a different esterification position.

(1,2-Dihexanoyl-sn-glycerol): A similar compound with esterification at the 1 and 2 positions of glycerol.

Uniqueness

(3-Hexanoyloxy-2-hydroxypropyl) hexanoate is unique due to its specific esterification position, which can influence its physical and chemical properties, such as solubility, melting point, and reactivity. This uniqueness makes it suitable for specific applications where these properties are advantageous.

Actividad Biológica

(3-Hexanoyloxy-2-hydroxypropyl) hexanoate is a compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant case studies, supported by diverse scientific sources.

Chemical Structure and Properties

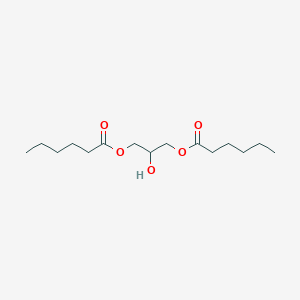

This compound is an ester derived from hexanoic acid and a glycerol derivative. Its structure can be represented as follows:

This compound features a hydrophobic tail, which may influence its interaction with biological membranes and its solubility in various environments.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria. The compound appears to disrupt bacterial cell membranes, leading to cell lysis and death.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been studied for its anti-inflammatory effects. Animal models have demonstrated that administration of the compound reduces markers of inflammation, such as cytokines and prostaglandins, suggesting a potential role in inflammatory diseases.

Case Study: In Vivo Anti-inflammatory Study

A study involving rats induced with paw edema showed a significant reduction in swelling upon treatment with this compound compared to the control group. The anti-inflammatory effect was attributed to the modulation of immune response pathways.

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Disruption : The hydrophobic nature of the compound allows it to integrate into lipid bilayers, disrupting membrane integrity in microbial cells.

- Enzyme Inhibition : It may inhibit specific enzymes involved in inflammatory pathways, thereby reducing the synthesis of pro-inflammatory mediators.

- Cell Signaling Modulation : The compound may influence cellular signaling pathways related to inflammation and immune response.

Research Findings

Recent studies have highlighted the potential applications of this compound in various fields:

- Pharmaceuticals : Its antimicrobial and anti-inflammatory properties suggest potential uses in developing new therapeutic agents.

- Cosmetics : Due to its skin penetration abilities and antimicrobial effects, it is being explored as an ingredient in topical formulations for acne treatment.

- Food Industry : Its preservative qualities could be beneficial in extending the shelf life of food products.

Propiedades

IUPAC Name |

(3-hexanoyloxy-2-hydroxypropyl) hexanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28O5/c1-3-5-7-9-14(17)19-11-13(16)12-20-15(18)10-8-6-4-2/h13,16H,3-12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQQLOSMRRMBPNG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)OCC(COC(=O)CCCCC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.38 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.